molecular formula C9H8N2O B12358656 6-amino-6H-quinolin-2-one

6-amino-6H-quinolin-2-one

Cat. No.: B12358656
M. Wt: 160.17 g/mol
InChI Key: VFDFUFJOCSVAMM-UHFFFAOYSA-N
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Description

6-amino-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by a quinoline ring system with an amino group at the 6th position and a keto group at the 2nd position. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines using carbon monoxide (CO) as a carbonyl source, with palladium acetate (Pd(OAc)2) as a catalyst and copper acetate (Cu(OAc)2) as an oxidant . Another method involves the photocatalytic approach using quinoline N-oxides under visible light, which provides a greener alternative with high yield and low catalyst loading .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The direct carbonylation method is favored for its practicality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-amino-6H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,6-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-amino-6H-quinolin-2-ol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinolin-2,6-dione, 6-amino-6H-quinolin-2-ol, and various substituted quinolin-2-one derivatives .

Scientific Research Applications

6-amino-6H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is used in the development of pharmaceutical agents for the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-amino-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

6-amino-6H-quinolin-2-one can be compared with other quinolin-2-one derivatives, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-amino-6H-quinolin-2-one

InChI

InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H,10H2

InChI Key

VFDFUFJOCSVAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=CC2=CC1N

Origin of Product

United States

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